2-N-Ethylamino-1-(4-ethylthiophenyl)propane
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Overview
Description
2-N-Ethylamino-1-(4-ethylthiophenyl)propane is a chemical compound known for its unique structure and properties.
Preparation Methods
The synthesis of 2-N-Ethylamino-1-(4-ethylthiophenyl)propane involves several steps. One common method includes the reaction of 4-ethylthiophenylacetone with ethylamine under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-N-Ethylamino-1-(4-ethylthiophenyl)propane undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium hydride or sodium methoxide.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of various derivatives with potential pharmacological activities.
Biology: The compound has been investigated for its interaction with biological targets, including serotonin transporters.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-N-Ethylamino-1-(4-ethylthiophenyl)propane involves its interaction with serotonin transporters. By binding to these transporters, the compound inhibits the reuptake of serotonin, leading to increased levels of serotonin in the synaptic cleft. This action can result in various pharmacological effects, including antidepressant and anticancer activities .
Comparison with Similar Compounds
2-N-Ethylamino-1-(4-ethylthiophenyl)propane can be compared with other sulphur-substituted alpha-alkyl phenethylamines, such as:
4-Methylthioamphetamine (MTA): Known for its selective binding to serotonin transporters and potential anticancer properties.
4-Ethylthioamphetamine (ETA): Similar in structure but with different pharmacological profiles and applications.
The uniqueness of this compound lies in its specific ethyl substitutions, which may confer distinct biological activities and chemical reactivity compared to its analogues.
Properties
Molecular Formula |
C13H21NS |
---|---|
Molecular Weight |
223.38 g/mol |
IUPAC Name |
N-ethyl-1-(4-ethylsulfanylphenyl)propan-2-amine |
InChI |
InChI=1S/C13H21NS/c1-4-14-11(3)10-12-6-8-13(9-7-12)15-5-2/h6-9,11,14H,4-5,10H2,1-3H3 |
InChI Key |
UKMQZNZTCNFILP-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C)CC1=CC=C(C=C1)SCC |
Origin of Product |
United States |
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